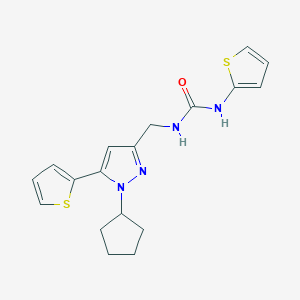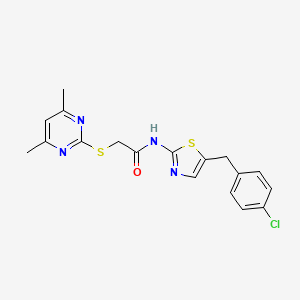![molecular formula C21H25N3O3 B2383093 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-57-9](/img/structure/B2383093.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research has focused on the development of new methodologies for synthesizing complex heterocyclic compounds that are structurally related to the specified compound. For instance, a study on the ligand-free Cu-catalyzed [3 + 2] cycloaddition for the synthesis of pyrrolo[1,2-a]quinolines highlights the efficiency of copper catalysis in forming complex heterocycles under mild conditions with air as the sole oxidant (Yang Yu et al., 2016). This research provides a foundation for developing new synthetic routes that might be applicable to the synthesis of compounds like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide.
Pharmaceutical Applications
The structural motifs present in the specified compound are reminiscent of molecules with significant pharmacological activities. For example, studies on pyrroloquinolinone derivatives have elucidated their potential as highly potent and selective inhibitors for specific enzymes, indicating their utility in developing treatments for various diseases (S. Lucas et al., 2011). These insights into structure-activity relationships can guide the design and development of new drugs featuring similar heterocyclic frameworks.
Material Science
The research on polymorphic modifications of heterocyclic compounds, including those related to the specified compound, has implications for material science, particularly in designing compounds with specific physical properties (S. Shishkina et al., 2018). Understanding the polymorphism of such compounds is essential for their application in various technological fields, from electronics to pharmaceuticals.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-18-7-6-15-12-17(13-16-9-11-24(18)19(15)16)23-21(27)20(26)22-10-8-14-4-2-1-3-5-14/h4,12-13H,1-3,5-11H2,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILPGCXZRGDQNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
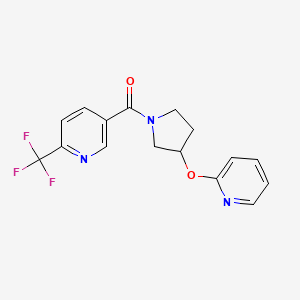
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)
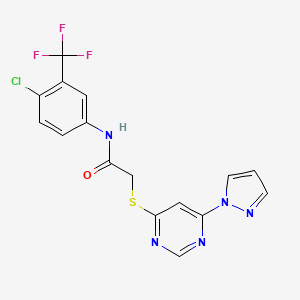
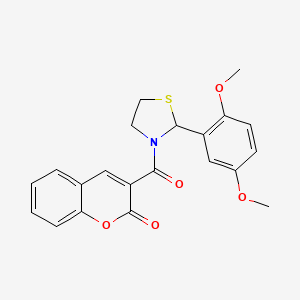
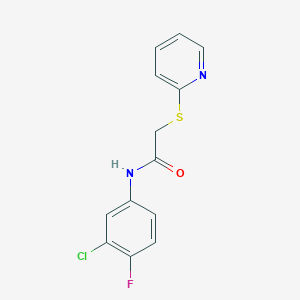
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B2383023.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2383024.png)
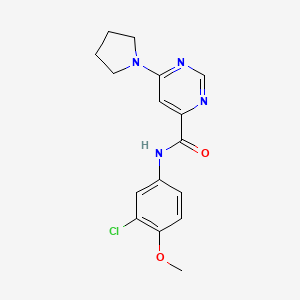
![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)
